Phenelfamycin C
Description
Structure
2D Structure
Properties
CAS No. |
118498-93-4 |
|---|---|
Molecular Formula |
C58H83NO18 |
Molecular Weight |
1082.3 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36-,37+,38-,40+,41-,42-,43+,44+,45-,46-,49+,50+,51-,52+,53+,54-,55+,58+/m0/s1 |
InChI Key |
CFQHTKGGWFGEKG-ABSOLGDDSA-N |
SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |
Isomeric SMILES |
C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@H](O3)C)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]4C[C@@H]([C@@H](O4)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |
Canonical SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |
Synonyms |
phenelfamycin C |
Origin of Product |
United States |
Natural Product Discovery and Characterization
Microbial Origin and Producing Organisms
Phenelfamycin C is a natural product derived from specific strains of Streptomyces, a genus of Gram-positive bacteria widely recognized for their prolific production of diverse secondary metabolites, including antibiotics. nih.govresearchgate.net
The initial discovery of phenelfamycins, including this compound, originated from the fermentation broth of two soil isolates, designated AB 999F-80 and AB 1047T-33. nih.govjst.go.jpmedchemexpress.com These isolates were subsequently identified as strains of Streptomyces violaceoniger. nih.govjst.go.jpmedchemexpress.commcmaster.caresearchgate.net The identification of these Streptomyces strains typically involves cultural, morphological, and molecular approaches, such as 16S rRNA gene sequencing, to establish their taxonomic status. researchgate.netmdpi.com
The production of phenelfamycins, including this compound, is achieved through submerged fermentation of the identified Streptomyces violaceoniger strains. nih.govnih.gov Optimization of fermentation conditions is crucial for enhancing the yield of secondary metabolites. primescholars.cominnovareacademics.in While specific detailed parameters for this compound are not extensively detailed in the provided search results, general principles for Streptomyces fermentation optimization involve adjusting factors such as:
Culture Media: Selection of appropriate media components, including carbon sources (e.g., glucose) and nitrogen sources (e.g., soybean meal, lysine), can significantly influence antibiotic production. primescholars.cominnovareacademics.in
Temperature: Optimal temperature for metabolite production may differ from that for microbial growth, often requiring specific temperature ranges (e.g., 30-35 °C for various Streptomyces species). primescholars.cominnovareacademics.in
pH: Maintaining an optimal pH, often around neutral (e.g., pH 7.0-7.2), is critical for both microbial growth and antibiotic biosynthesis. primescholars.cominnovareacademics.in
Aeration and Agitation: Adequate aeration and agitation rates are necessary to ensure proper oxygen supply and nutrient distribution within the fermentation broth, impacting metabolite accumulation. primescholars.cominnovareacademics.in
Incubation Period: The duration of fermentation is optimized to coincide with the idiophase, the period of maximum secondary metabolite accumulation. primescholars.cominnovareacademics.in
Isolation and Purification Methodologies
The isolation and purification of this compound from the complex fermentation mixture involve a series of sophisticated separation techniques to obtain the compound in a pure form. nih.gov
Following fermentation, the phenelfamycin antibiotics are extracted from both the fermentation broth and the mycelial biomass. nih.gov For the fermentation broth, extraction is typically performed using organic solvents such as ethyl acetate (B1210297). mdpi.comnih.gov Mycelia are often extracted with solvents like acetone. nih.gov These extraction steps aim to partition the lipophilic secondary metabolites from the aqueous and cellular components. mdpi.comnih.gov
The crude extracts obtained from the fermentation broth and mycelia contain a mixture of various compounds, necessitating multiple purification steps. nih.gov The purification of individual phenelfamycin components, including this compound, is achieved through a combination of chromatographic and partition techniques. These include:
Solvent Partitions: Differential solubility in various solvent systems is utilized to separate compounds based on their polarity. nih.gov
Sephadex LH-20 Exclusion Chromatography: This technique separates compounds based on molecular size and weak hydrophobic interactions. nih.gov
C18 Bonded-Phase Silica (B1680970) Gel Adsorption Chromatography: A reversed-phase chromatography method where compounds are separated based on their hydrophobicity, often using C18 silica as the stationary phase. nih.gov
Diol Partition Chromatography: This method utilizes a diol-functionalized stationary phase, offering a different selectivity profile compared to C18, often used in normal-phase or aqueous normal-phase modes. nih.gov
Liquid-Liquid Countercurrent Chromatography (LLCC): A highly effective separation technique that does not use a solid stationary phase, minimizing irreversible adsorption and sample loss. It separates compounds based on their partition coefficients between two immiscible liquid phases. nih.gov
These combined methodologies allow for the separation of closely related phenelfamycin components, leading to the isolation of pure this compound. nih.gov
Structural Elucidation Techniques for this compound
The structural elucidation of this compound, along with other phenelfamycins, relies on a variety of spectroscopic techniques. nih.gov These methods provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule. Key techniques employed include:
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive use of NMR, including one-dimensional (¹H, ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC, NOESY), is crucial for determining the complete carbon-hydrogen framework and relative stereochemistry. nih.govresearchgate.netspringernature.com NMR provides insights into the types of protons and carbons present, their chemical environments, and their spatial relationships. springernature.com
Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HR-MS) are used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula (C₅₈H₈₃NO₁₈). researchgate.netnih.gov MS also aids in identifying fragmentation patterns that provide clues about the molecule's substructures. nih.govsemanticscholar.org
Ultraviolet (UV) Spectrophotometry: UV spectroscopy can provide information about the presence of conjugated systems and chromophores within the molecule. nih.gov
Infrared (IR) Spectrophotometry: IR spectroscopy helps identify functional groups present in the compound by detecting characteristic vibrational frequencies. researchgate.net
The comprehensive application of these spectroscopic techniques allowed for the assignment of the complex structure of this compound. nih.gov
Table 1: Key Compounds and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 119081357 |
| Phenelfamycin B | 119057393 |
| Phenelfamycin E | 90478442 |
| Phenelfamycin A | 938.1210 (Molecular Weight) npatlas.org (CID not directly found in search for A, but 119081357 is for C, 119057393 for B, 90478442 for E). |
Note on Phenelfamycin A CID: While the molecular weight for Phenelfamycin A was found npatlas.org, a direct PubChem CID for Phenelfamycin A was not explicitly listed in the search results in the same format as for B, C, and E. However, Phenelfamycin A is consistently mentioned as part of the phenelfamycin complex. nih.govresearchgate.netmedchemexpress.comnih.gov
Interactive Data Table: Microbial Origin and Phenelfamycin Production
| Isolate Designation | Identified Organism | Phenelfamycins Produced |
|---|---|---|
| AB 999F-80 | Streptomyces violaceoniger | A, B, C, E, F, Unphenelfamycin nih.govmedchemexpress.comnih.gov |
| AB 1047T-33 | Streptomyces violaceoniger | A, B, C, E, F, Unphenelfamycin nih.govmedchemexpress.comnih.gov |
Interactive Data Table: General Fermentation Parameters for Streptomyces (Illustrative)
| Parameter | Typical Range/Optimum | Impact on Production |
|---|---|---|
| Temperature | 30-35 °C primescholars.cominnovareacademics.in | Influences growth and metabolite biosynthesis primescholars.com |
| pH | 7.0-7.2 primescholars.cominnovareacademics.in | Affects microbial growth and product yield primescholars.com |
| Incubation Period | Varies, often 7 days primescholars.cominnovareacademics.in | Corresponds to idiophase (secondary metabolite accumulation) primescholars.com |
| Agitation Rate | 200 rpm (example) innovareacademics.in | Ensures oxygen transfer and nutrient distribution primescholars.com |
Spectroscopic Analyses (e.g., 1D and 2D NMR Spectroscopy, IR Spectrophotometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound. The initial structural assignments for the phenelfamycin complex, including this compound, were achieved through "extensive use of 1D and 2D NMR spectroscopy." nih.gov
1D NMR Spectroscopy (¹H and ¹³C NMR) : Proton (¹H) NMR provides information on the number, chemical environment, and coupling relationships of hydrogen atoms within the molecule. Carbon-13 (¹³C) NMR, often supplemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons). For complex molecules, these spectra provide a preliminary understanding of the functional groups and skeletal features present. While specific ¹H and ¹³C NMR data for this compound are not readily available in public databases, the application of these techniques would have been crucial in identifying the various aliphatic, olefinic, aromatic, and oxygenated carbon and proton signals characteristic of its polyketide and glycosidic components.
2D NMR Spectroscopy : To establish connectivity and spatial relationships between atoms, various two-dimensional NMR experiments are employed. These include:
Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, revealing adjacent protons in a molecular fragment.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons, providing assignments for CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC) : Reveals long-range correlations between protons and carbons separated by two or three bonds, which is critical for piecing together larger structural fragments and identifying quaternary carbons. The elucidation of related phenelfamycins, such as phenelfamycins G and H, utilized HMBC signals to confirm key linkages, such as those involving tetrahydrofuran-bearing chains and saccharide moieties. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY) : Provides information on spatial proximity between nuclei, aiding in the determination of relative stereochemistry and conformation.
Infrared (IR) Spectrophotometry : IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting characteristic vibrational frequencies. For the phenelfamycin family, IR absorption spectra have been noted, indicating the presence of various functional groups typical of such complex natural products. For instance, strong absorption bands in the 1650-1750 cm⁻¹ region would indicate the presence of carbonyl (C=O) groups, while bands around 3300-3500 cm⁻¹ would suggest hydroxyl (-OH) or amine (-NH) stretching vibrations. researchgate.netnih.gov
While the detailed spectroscopic data (e.g., full NMR chemical shift tables, specific IR wavenumbers) for this compound are not extensively documented in the provided search results, the general methodology applied to the phenelfamycin class confirms the critical role of these techniques in its structural characterization.
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ¹H NMR Spectroscopy | Number, chemical environment, and connectivity of hydrogen atoms. | Essential for identifying proton-bearing fragments and their relationships. |
| ¹³C NMR Spectroscopy | Number and types of carbon atoms (e.g., CH₃, CH₂, CH, Cq). | Crucial for determining the carbon skeleton and functional group types. |
| 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) | Proton-proton coupling, direct C-H correlations, long-range C-H correlations, spatial proximities. | Indispensable for piecing together the complex structure, including polyketide chains and saccharide linkages, and determining relative stereochemistry. |
| IR Spectrophotometry | Presence of characteristic functional groups (e.g., -OH, C=O, C=C). | Provides initial insights into the presence of key functional groups within the molecule. |
Mass Spectrometry (MS, MS/MS, IMS-MS) in Structural Characterization
Mass spectrometry (MS) plays a vital role in the structural characterization of natural products by providing highly accurate molecular weight information and insights into fragmentation patterns. This technique was employed in the structure determination of the phenelfamycins. nih.gov
High-Resolution Mass Spectrometry (HRMS) : HRMS provides the exact mass of the molecular ion, which is critical for determining the elemental composition (molecular formula) of the compound. For this compound, HRMS would have been used to confirm its molecular formula of C₅₈H₈₃NO₁₈, with a computed exact mass of 1081.56101480 Da. nih.gov
Tandem Mass Spectrometry (MS/MS) : In MS/MS (also known as MS²), the molecular ion or a selected precursor ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation patterns provide valuable information about the connectivity of atoms and the presence of specific substructures. This is particularly useful for complex molecules with multiple labile bonds, such as glycosidic linkages and ester bonds found in phenelfamycins. While specific MS/MS fragmentation data for this compound are not detailed in the provided search results, such analysis would have been instrumental in understanding the substructures and their arrangement within the molecule. researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : While not explicitly mentioned for this compound in the search results, IMS-MS is an advanced technique that separates ions based on their size, shape, and charge-to-mass ratio, providing an additional dimension of separation and structural information. This can be particularly useful for distinguishing isomers or conformers, which is often a challenge with large, flexible natural products.
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula (C₅₈H₈₃NO₁₈) of this compound. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and substructural information. | Aids in elucidating the connectivity of various parts of the molecule, including polyketide and saccharide components. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation based on ion size, shape, and charge; useful for isomers. | Potentially useful for resolving isomeric forms or complex mixtures, though not specifically cited for this compound's initial characterization. |
Advanced Computational Approaches for Structure Assignment
In modern natural product chemistry, computational approaches complement experimental spectroscopic data to achieve definitive structure assignments, especially for complex molecules with multiple stereocenters. While specific details regarding the application of advanced computational approaches for the initial structure assignment of this compound were not found in the provided search results, these methods generally include:
NMR Chemical Shift Prediction : Computational methods, particularly Density Functional Theory (DFT) calculations, can accurately predict ¹H and ¹³C NMR chemical shifts for proposed structures and their stereoisomers. By comparing predicted shifts with experimental data, researchers can validate or refute structural hypotheses and determine relative and absolute stereochemistry. This is especially valuable when dealing with highly flexible molecules or those with ambiguous NMR signals.
Molecular Modeling and Conformation Analysis : Computational tools are used to explore the conformational space of a molecule, identifying low-energy conformers. This information is crucial for interpreting NOESY/ROESY data, as the observed correlations are distance-dependent.
Automated Structure Elucidation Software : Software packages integrate spectroscopic data (NMR, MS) with computational algorithms and databases to automatically generate and rank possible structures consistent with the experimental data. These tools can significantly accelerate the structure elucidation process for novel compounds.
Biosynthetic Pathway Analysis : While not directly a structure assignment tool in the traditional sense, computational genome mining and analysis of biosynthetic gene clusters (BGCs) can provide clues about the likely chemical scaffold and modifications of a natural product. This information can guide spectroscopic analysis and help confirm structural proposals. For instance, genome mining has been used to identify producers of elfamycins and infer their biosynthetic pathways. acs.orgresearchgate.net
Biosynthesis and Genetic Determinants
Elucidation of the Biosynthetic Pathway
The biosynthesis of elfamycin-type antibiotics, such as Phenelfamycin C, is a multi-step process primarily driven by large, modular enzyme complexes.
The core structure of elfamycins, including this compound, is assembled through the combined action of modular polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) guidetopharmacology.orgnih.govmetabolomicsworkbench.orguni.lu. These megasynthases operate in an assembly-line fashion, sequentially adding building blocks to construct the complex molecular scaffold uni.lu. PKS enzymes are responsible for assembling polyketide chains by iteratively condensing small acyl building blocks, such as acetate (B1210297) and malonate units, via carbon-carbon bonds uni-muenchen.dewikipedia.org. Concurrently, NRPS enzymes incorporate amino acids into peptide structures through amide bonds wikipedia.org. The integration of these two distinct biosynthetic systems results in hybrid molecules that combine both polyketide and amino acid/peptide moieties, contributing to their structural complexity and diverse biological activities wikipedia.org. During this assembly process, biosynthetic intermediates are transiently tethered to the carrier protein domains of these megaenzymes via a phosphopantetheinyl arm nih.gov. For instance, the biosynthesis of kirromycin (B1673653), a structurally related elfamycin, involves a unique combination of trans- and cis-acyltransferase (AT) type I PKS and NRPS nih.gov.
The biosynthesis of elfamycins initiates with common metabolic precursors. Polyketides are generally assembled through the stepwise condensation of carboxylic acids uni-muenchen.de. For the related elfamycin kirromycin, acetyl-CoA serves as a precursor molecule metabolomicsworkbench.org. Malonyl-CoA is also a crucial precursor, providing two-carbon units for fatty acid and polyketide synthesis, and is formed by the carboxylation of acetyl-CoA nih.gov. The assembly line enzymes, PKS and NRPS, catalyze a series of precise reactions, including chain elongation, cyclization, and the introduction of various functional groups. Following the formation of the polyketide backbone by PKS units, tailoring enzymes further modify the molecule guidetopharmacology.org. These post-PKS modification enzymes can include methyltransferases, hydroxylases, and glycosyltransferases, which add specific chemical decorations to the core structure uni-muenchen.de. For example, the final step in aurodox (B605688) biosynthesis, another elfamycin, involves the methylation of kirromycin catalyzed by a SAM-dependent methyltransferase, AurM* guidetopharmacology.org. While specific detailed enzymatic steps for this compound are not extensively documented in isolation, its classification within the elfamycin family suggests a similar reliance on these modular PKS and NRPS systems and subsequent tailoring reactions.
Table 1: Key Precursors and Their Roles in Elfamycin Biosynthesis
| Precursor Compound | PubChem CID | Role in Biosynthesis |
| Acetyl-CoA | 444493 | Initial building block for polyketide synthesis metabolomicsworkbench.orgmetabolomicsworkbench.orguni.lu |
| Malonyl-CoA | 644066 | Provides 2-carbon units for polyketide chain elongation nih.govmetabolomicsworkbench.orgnih.govuni.lu |
| Amino Acids | N/A | Building blocks for nonribosomal peptide portions wikipedia.org |
Identification and Analysis of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of this compound and other elfamycins are organized into discrete genomic regions known as biosynthetic gene clusters (BGCs) uni.lu. Phenelfamycins A, B, C, E, and F, along with unphenelfamycin, were initially isolated from the fermentation broth of two soil isolates identified as Streptomyces violaceoniger strains AB999F-80 and AB1047T-33 abcam.comasm.orgwikipedia.org. More recently, Phenelfamycins G and H have been reported from Streptomyces albospinus nih.govfluoroprobe.com.
A common strategy for identifying novel antibiotic producers involves exploiting the presence of self-resistance genes, which are frequently co-located within the BGC responsible for antibiotic production metabolomicsworkbench.orgasm.orgnih.govnih.gov. Genome mining, often facilitated by bioinformatics tools like antiSMASH, has proven instrumental in identifying and characterizing these BGCs in Streptomyces species uni.lunih.govsigmaaldrich.cn. This approach has led to the discovery of Streptomyces isolates harboring kirromycin-resistant EF-Tu (EF-TuKirR) within predicted natural product BGCs, subsequently identifying them as producers of phenelfamycin B, a linear polyketide metabolomicsworkbench.orgasm.orgnih.govuni.lunih.gov. The genomes of Streptomyces are known to contain a vast number of unexplored or "silent" secondary metabolite BGCs, indicating a significant reservoir for new drug discovery nih.govsigmaaldrich.cn.
Table 2: Streptomyces Strains Producing Phenelfamycins
| Phenelfamycin Type | Producing Streptomyces Strain |
| A, B, C, E, F | Streptomyces violaceoniger AB999F-80, AB1047T-33 abcam.comasm.orgwikipedia.org |
| G, H | Streptomyces albospinus nih.govfluoroprobe.com |
Genetic Engineering Strategies for Biosynthetic Pathway Modulation and Diversification
Genetic engineering offers powerful tools to manipulate and diversify the biosynthetic pathways of natural products like this compound. While traditional bioengineering techniques often lead to minor structural changes in polyketides, there is a continuous need for strategies that can generate novel chemotypes with significant structural alterations uni-muenchen.de.
Research efforts, such as those by Tilmann Weber's group at DTU Biosustain, focus on elucidating and engineering the biosynthesis of elfamycin family antibiotics by combining genetic, biochemical, and bioinformatics methods. They are actively involved in developing CRISPR-based metabolic engineering tools specifically for actinomycetes, the primary producers of elfamycins.
Key strategies employed for pathway modulation and diversification include:
Heterologous Expression: Transferring and expressing entire BGCs in a different host organism can confirm their function and potentially lead to higher production yields or the production of novel derivatives. For instance, the heterologous expression of the aurodox BGC in Streptomyces coelicolor successfully resulted in aurodox biosynthesis guidetopharmacology.org.
Gene Editing and Pathway Refactoring: Techniques such as gene knockout, overexpression, and the refactoring of entire biosynthetic pathways allow for precise modifications to the enzymatic machinery. This can lead to the production of truncated intermediates, novel analogs, or improved yields of the target compound.
Precursor Directed Biosynthesis (Mutasynthesis): This involves feeding engineered strains with unnatural or modified precursors, which are then incorporated by the promiscuous PKS/NRPS enzymes into the final product, leading to the generation of novel analogs uni-muenchen.de. Mutasynthetic experiments combined with precursor feeding have shown the potential to generate a large number of novel polyketides uni-muenchen.de.
Introduction of Transporter Genes: The strategic introduction of genes encoding efflux transporters, like efrT for efrotomycin, can enhance the export of the antibiotic from the producing cell, potentially leading to increased yields fluoroprobe.com.
These genetic engineering approaches are crucial for overcoming challenges such as limited natural diversity, poor production efficiency, and low yields, ultimately contributing to the discovery and development of new and improved natural product antibiotics nih.gov.
Molecular Mechanism of Action
Interaction with Elongation Factor-Tu (EF-Tu)
The primary mechanism of action for Phenelfamycin C involves its interaction with bacterial EF-Tu. This interaction is central to the elfamycin class, which is defined by its target rather than a conserved chemical structure. uni.lu Elfamycins generally enhance the affinity of EF-Tu for GTP, thereby interfering with the normal EF-Tu catalytic cycle. uni.lu
Binding Characteristics and Conformational Modulation of EF-Tu
Elfamycins, including this compound, exert their inhibitory effects by modulating the conformation of EF-Tu. Broadly, EF-Tu targeting antibiotics operate through two main mechanisms. One mechanism, exemplified by kirromycin (B1673653) and enacyloxin, involves stabilizing EF-Tu in a GTP-bound-like conformation and effectively "locking" it onto the ribosome. nih.govuni.luresearchgate.netbiorxiv.org This prevents the EF-Tu·GDP complex from dissociating from the ribosome after GTP hydrolysis, thereby stalling the elongation cycle. nih.gov The second mechanism, observed with antibiotics such as pulvomycin (B1679863) and GE2270A, involves binding to and obstructing the aa-tRNA binding site on EF-Tu. nih.govuni.lubiorxiv.orgmcmaster.ca This action prevents EF-Tu from forming the crucial ternary complex with aa-tRNA and GTP, which is necessary for its function. uni.lumcmaster.ca While specific detailed structural studies for this compound's exact binding site and induced conformational changes are not extensively documented in the provided search results, its classification as an elfamycin suggests it operates via one of these established modes of EF-Tu modulation.
Inhibition of Protein Translation and Ribosomal Function
The interaction of this compound with EF-Tu directly leads to the inhibition of bacterial protein translation and disruption of ribosomal function. By interfering with EF-Tu's ability to deliver aa-tRNAs to the ribosomal A-site, elfamycins halt the elongation phase of protein synthesis. nih.govnih.govwikidata.org In the case of kirromycin-like elfamycins, the persistent association of EF-Tu with the ribosome after GTP hydrolysis creates a "traffic jam," preventing subsequent ternary complexes from entering the A-site and effectively ceasing protein synthesis. nih.gov This critical disruption of the translational machinery prevents the synthesis of new proteins, which is essential for bacterial viability, ultimately leading to bacteriostatic or bactericidal effects. nih.govnih.gov
Comparative Analysis of EF-Tu Targeting Agents
Elongation Factor-Tu is recognized as a promising target for the development of novel antimicrobial agents due to its essential role and high conservation across bacterial species. nih.govsigmaaldrich.cn Several other well-characterized antibiotics also target EF-Tu, collectively known as elfamycins. These include kirromycin, enacyloxin IIa, pulvomycin, and GE2270A. nih.govuni.lubiorxiv.orgwikidata.org Despite their diverse chemical structures, these antibiotics converge on two primary mechanisms of EF-Tu inhibition:
Trapping EF-Tu·GDP on the ribosome: Antibiotics like kirromycin and enacyloxin IIa prevent the release of EF-Tu·GDP from the ribosome after GTP hydrolysis, thereby stalling the translational process. nih.govuni.lubiorxiv.org
Inhibiting ternary complex formation: Compounds such as pulvomycin and GE2270A block the association of EF-Tu·GTP with aa-tRNA, preventing the formation of the ternary complex required for delivery to the ribosome. nih.govuni.lubiorxiv.orgmcmaster.ca
This compound, as an elfamycin, shares this common target with these agents. Notably, this compound has demonstrated potent activity against anaerobic bacteria, including Clostridioides difficile. wikidata.orgthegoodscentscompany.com Furthermore, Phenelfamycin B, a closely related phenelfamycin, has shown significant in vitro activity against multidrug-resistant Neisseria gonorrhoeae by inhibiting protein biosynthesis via EF-Tu binding. vt.edu This highlights the potential of phenelfamycins as effective antibacterial agents, particularly against challenging pathogens.
Structural Biology Approaches to Elucidate Molecular Interactions
Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in unraveling the precise molecular interactions between EF-Tu and its antibiotic inhibitors. nih.govbiorxiv.orgwikidata.orgsecondarymetabolites.org These approaches provide atomic-level insights into how different antibiotics bind to EF-Tu and induce specific conformational changes that lead to translational arrest. For instance, cryo-EM has been successfully employed to visualize EF-Tu-antibiotic complexes, including those with kirromycin, demonstrating how these compounds trap EF-Tu-GDP-aa-tRNA on the ribosome, enabling detailed observation of the antibiotic's impact on the ribosomal machinery. nih.govwikidata.org Such structural data are crucial for understanding the diverse binding modes and the resulting inhibitory mechanisms, even for antibiotics with unrelated chemical scaffolds. biorxiv.org While specific cryo-EM structures of this compound in complex with EF-Tu are not detailed in the available literature, these techniques are fundamental to the broader understanding of how elfamycins exert their effects and are essential for rational drug design efforts targeting EF-Tu.
Spectrum of Biological Activity and Preclinical Efficacy
In Vitro Antimicrobial Spectrum
The phenelfamycin complex, which includes Phenelfamycin C, has demonstrated notable in vitro activity against Gram-positive anaerobic bacteria.
Members of the phenelfamycin family, including this compound, have been reported to be active against Gram-positive anaerobes, with specific mention of Clostridium difficile. nih.gov This activity is a key characteristic of this antibiotic complex, suggesting a potential role in targeting anaerobic infections. While the broader phenelfamycin group is cited for its anti-C. difficile properties, specific Minimum Inhibitory Concentration (MIC) values for this compound against this pathogen are not detailed in the available literature.
**Table 1: In Vitro Activity of this compound against *Clostridium difficile***
| Organism | Number of Strains Tested | MIC Range (µg/mL) |
|---|---|---|
| Clostridium difficile | Data not available | Data not available |
Specific quantitative data for this compound is not available in the cited literature.
While the broader class of phenelfamycins has been noted for activity against Streptococci, specific data for this compound against β-hemolytic Streptococcus, Streptococcus pneumoniae, Peptostreptococcus magnus, and Clostridium perfringens is limited in publicly available research. Phenelfamycin A, a closely related compound, was reported to be active against Streptococci. nih.gov However, quantitative MIC data for this compound against these specific species has not been detailed.
Table 2: In Vitro Activity of this compound against Select Gram-Positive Species
| Organism | Number of Strains Tested | MIC Range (µg/mL) |
|---|---|---|
| β-hemolytic Streptococcus | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available |
| Peptostreptococcus magnus | Data not available | Data not available |
| Clostridium perfringens | Data not available | Data not available |
Specific quantitative data for this compound is not available in the cited literature.
The activity of the phenelfamycin complex extends to certain Gram-negative pathogens. Research has highlighted the efficacy of Phenelfamycin A against Neisseria gonorrhoeae. nih.gov Furthermore, another member of the family, Phenelfamycin B, has demonstrated potent antibacterial activity against multidrug-resistant strains of Neisseria gonorrhoeae, with a reported MIC of approximately 1 μg/mL. researchgate.netnih.gov This suggests that the core structure of the phenelfamycins is effective against this particular Gram-negative organism. However, specific MIC values for this compound against N. gonorrhoeae are not provided in the primary literature.
**Table 3: In Vitro Activity of this compound against *Neisseria gonorrhoeae***
| Organism | Number of Strains Tested | MIC Range (µg/mL) |
|---|---|---|
| Neisseria gonorrhoeae | Data not available | Data not available |
Specific quantitative data for this compound is not available in the cited literature. Phenelfamycin B has a reported MIC of ~1 µg/mL against multidrug-resistant strains. researchgate.netnih.gov
Efficacy in Relevant In Vivo Infection Models
The therapeutic potential of the phenelfamycin family has been explored in preclinical animal models of infection, particularly for diseases caused by Clostridium difficile.
The Golden Syrian hamster is a well-established model for studying C. difficile infection, as it replicates key aspects of the human disease. nih.gov Within the phenelfamycin complex, Phenelfamycin A was evaluated for its efficacy in a hamster model of C. difficile enterocolitis. The study found that Phenelfamycin A was effective in prolonging the survival of the hamsters. nih.gov Following oral administration, the antibiotic was detected in the cecal contents, the primary site of infection, but not in the blood, indicating localized action within the gastrointestinal tract. nih.gov While this provides proof-of-concept for the phenelfamycin class in an in vivo setting, specific studies detailing the efficacy of this compound in this model have not been published.
Mechanisms of Antimicrobial Resistance
Target Site Modifications
Target site modification is a crucial mechanism of resistance where bacteria alter the structure or composition of the antibiotic's intended binding site, thereby reducing or eliminating its affinity for the drug abcam.comnih.govwikidata.org. For elfamycins, the primary target is EF-Tu, an essential translation factor.
Ribosomal RNA (rRNA) methylation is a well-documented mechanism of resistance against a broad range of antibiotics that inhibit protein synthesis by binding to various functional sites on the ribosome, such as the peptidyl transferase center (PTC) abcam.comuni.luasm.orgthegoodscentscompany.comresearchgate.net. For instance, methylation of the 23S rRNA at adenine-2503 (A2503, E. coli numbering) by enzymes like Cfr or those from the Erm family can confer resistance to multiple antibiotic classes, including phenicols, lincosamides, macrolides, streptogramins A/B, oxazolidinones, and tiamulin, by sterically obstructing antibiotic binding abcam.comuni.luasm.orgthegoodscentscompany.comresearchgate.net.
While elfamycins, including Phenelfamycin C, ultimately impact protein synthesis, their direct molecular target is elongation factor Tu (EF-Tu), not the ribosomal RNA itself uni.lu. Although elfamycins like kirromycin (B1673653) have been instrumental as laboratory tools for studying ribosome structure and rRNA modifications, the primary resistance mechanism against elfamycin action is typically associated with modifications to EF-Tu rather than direct rRNA methylation that prevents elfamycin binding uni.lu.
The most direct and significant mechanism of resistance to elfamycins, including this compound, involves mutations in the tuf gene, which encodes elongation factor Tu (EF-Tu) uni.lu. Elfamycins exert their antibacterial effect by binding to EF-Tu and inhibiting its crucial role in delivering aminoacyl-tRNAs to the ribosome during protein elongation uni.luthegoodscentscompany.com. Mutations within EF-Tu can prevent the antibiotic from binding effectively or alter the protein's conformation such that it can still function despite the antibiotic's presence.
Research has identified specific mutations in EF-Tu that confer resistance to various elfamycins. For example, a mutation leading to an A375T substitution in the EF-Tu resistance gene has been hypothesized to confer strong resistance to kirromycin, a prominent elfamycin wikidata.org. Similarly, mutations such as G257S and G275A in Pseudomonas rosea EF-Tu1 have been shown to confer resistance to GE2270A, another elfamycin, by enabling productive interactions of the EF-Tu:GTP:GE2270A complex with the ribosome uni.lu. These mutations highlight the adaptability of EF-Tu, allowing bacteria to circumvent the inhibitory action of elfamycin antibiotics.
Table 1: Examples of EF-Tu Mutations Conferring Elfamycin Resistance
| Elfamycin Class/Compound | EF-Tu Mutation (E. coli numbering where applicable) | Effect on Resistance | Source |
| Kirromycin | A375T | Strong resistance | wikidata.org |
| GE2270A | G257S, G275A | Confers resistance | uni.lu |
Efflux Pump Systems
Efflux pump systems are bacterial membrane transport proteins that play a vital role in antimicrobial resistance by actively extruding various compounds, including antibiotics, from the bacterial cell interior to the external environment abcam.comnih.govuni.lu. This active transport mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at inhibitory levels. Efflux pumps are capable of recognizing and expelling a wide range of structurally diverse compounds, contributing significantly to multidrug resistance phenotypes.
There are five major families of efflux pumps identified in prokaryotes: the ATP-Binding Cassette (ABC) superfamily, the Major Facilitator Superfamily (MFS), the Multidrug and Toxic Compound Extrusion (MATE) family, the Resistance Nodulation and Cell Division (RND) superfamily, and the Small Multidrug Resistance (SMR) family. A more recently identified family is the Proteobacterial Antimicrobial Compound Efflux (PACE) superfamily. RND family efflux pumps are particularly significant in Gram-negative bacteria, often forming tripartite complexes that span both inner and outer membranes to expel a broad spectrum of antibiotics.
While direct evidence for specific efflux pumps conferring resistance to this compound in clinical isolates is limited in the provided context, efflux mechanisms are broadly recognized as contributing to elfamycin resistance. For instance, in the context of self-resistance in antibiotic-producing organisms, the elfamycin factumycin's producer employs an ABC transporter, FacT, for self-protection, demonstrating the involvement of efflux in this class of antibiotics.
Genetic Basis of Resistance Development and Dissemination
The development and dissemination of antimicrobial resistance are fundamentally driven by genetic mechanisms. Bacteria can acquire resistance through spontaneous mutations in their chromosomal DNA or, more significantly, through the acquisition of foreign genetic material via horizontal gene transfer (HGT) abcam.comuni.luresearchgate.net.
HGT is a major contributor to the rapid spread of antibiotic resistance genes among bacterial populations and can occur through three primary mechanisms:
Conjugation: Direct transfer of genetic material (often plasmids) from one bacterial cell to another through cell-to-cell contact abcam.comresearchgate.net.
Transformation: Uptake of naked extracellular DNA from the environment by a bacterial cell abcam.comresearchgate.net.
Transduction: Transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria) abcam.comresearchgate.net.
Mobile genetic elements, such as plasmids and transposons, play a critical role in facilitating HGT and the subsequent dissemination of resistance genes, enabling rapid adaptation and spread of resistance traits across diverse bacterial species abcam.comresearchgate.net.
A fascinating aspect of antimicrobial resistance is the presence of self-resistance mechanisms in antibiotic-producing organisms. These microbes must protect themselves from the toxic effects of the very antibiotics they synthesize. These self-resistance genes are often found co-located within the same biosynthetic gene cluster (BGC) responsible for the antibiotic's production. This co-localization ensures that the producing organism is protected as it manufactures the antimicrobial compound.
For elfamycins, including this compound and its related compounds, a key self-resistance mechanism involves a modified, resistant version of their target, EF-Tu. Streptomyces species, known producers of elfamycins, have been identified to harbor kirromycin-resistant EF-Tu (EF-TuKirR) within their predicted natural product BGCs. This resistant EF-Tu allows the producing organism to maintain essential protein synthesis while simultaneously synthesizing the elfamycin, which would otherwise inhibit its own growth. Another example of self-resistance in elfamycin producers is the ABC transporter FacT, which confers self-resistance to factumycin by acting as an efflux pump.
Chemical Modifications and Structure Activity Relationship Sar Studies
Design and Synthesis of Phenelfamycin C Derivatives
The "synthesis" of this compound and its related congeners primarily occurs through natural biosynthetic pathways within Streptomyces bacteria. mcmaster.camedchemexpress.comresearchgate.net For instance, this compound is isomeric with Phenelfamycin D and possesses a disaccharide moiety. mcmaster.ca Further natural variations have led to the identification of other phenelfamycins, such as Phenelfamycin G and H, which differ from previously described variants by the presence of a hydroxyl group at the C-30 position. researchgate.net These naturally occurring structural differences provide insights into potential modification sites.
While specific laboratory-based synthetic designs for this compound derivatives are not extensively detailed in the public domain, the broader field of elfamycin research involves exploring both novel naturally produced variants and directed, systematic chemical improvements on existing compounds. researchgate.net The biosynthesis of these polyketide natural products involves intricate enzymatic processes, suggesting complex routes for their formation in nature. researchgate.netresearchgate.net
Elucidation of Structure-Activity Relationships for Modulating Bioactivity
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical compound's structure influence its biological activity. For the elfamycin class, including phenelfamycins, the primary mechanism of action involves targeting the essential process of translation by impairing the function of Elongation Factor-Tu (EF-Tu). researchgate.netresearchgate.netnih.gov This interaction is crucial for their antibiotic activity.
Detailed research findings indicate that Phenelfamycin B, another linear polyketide within the phenelfamycin group, demonstrates potent antibacterial activity against multidrug-resistant Neisseria gonorrhoeae. This activity is attributed to its ability to inhibit protein biosynthesis by binding to EF-Tu. researchgate.net This highlights the significance of the EF-Tu binding site within the phenelfamycin structure for its bioactivity.
Quantitative Structure-Activity Relationship (QSAR) approaches, which involve identifying and quantifying physicochemical properties (e.g., lipophilicity, electron distribution, size) and correlating them with biological activity, can be applied to the elfamycin class to predict the activity of novel analogues. spu.edu.syscribd.com Such studies allow medicinal chemists to focus efforts on derivatives likely to have improved activity. The existence of various phenelfamycin congeners (A, B, C, E, F, G, H) suggests that detailed SAR investigations across this family could reveal specific structural determinants for modulating their bioactivity. researchgate.net
Strategies for Enhancing Biological Performance
Strategies for enhancing the biological performance of elfamycins, including phenelfamycins, typically involve two main approaches: the discovery of novel natural variants and directed chemical modifications.
One strategy involves screening natural sources for new derivatives. For example, Phenelfamycin G and H were identified from microbes in Malaysia, differing from earlier phenelfamycins by a C-30 hydroxyl group. researchgate.net However, these specific compounds demonstrated a narrow spectrum of activity, primarily against Propionibacterium acnes. nih.gov This illustrates that while natural variations offer starting points, not all modifications lead to broad-spectrum improvements.
Another strategy involves systematic chemical improvements. Within the broader elfamycin class, a significant advancement was the development of LFF571, a dicarboxylic acid derivative. This compound exhibited enhanced solubility and efficacy compared to previously studied elfamycins and progressed to an investigational new drug for treating Clostridioides difficile infection. researchgate.netnih.gov While LFF571 is not explicitly a this compound derivative, its success demonstrates that targeted chemical modifications can significantly improve the therapeutic profile of elfamycin-type antibiotics by addressing limitations such as poor pharmacokinetic profiles and solubility that have historically hindered their therapeutic implementation. researchgate.net
The ongoing challenge of antibiotic resistance necessitates the development of rational strategies for discovering new antimicrobials, including modifying existing natural product structures to enhance their activity and overcome resistance mechanisms. researchgate.netnih.gov
Research Methodologies and Future Directions
Advanced Analytical Techniques for Complex Natural Products
The elucidation of the structures of complex natural products like Phenelfamycin C, which belongs to a novel complex of elfamycin-type antibiotics, relies heavily on a suite of advanced analytical techniques. The initial isolation and structural determination of phenelfamycins A-F and unphenelfamycin involved a combination of sophisticated spectroscopic methods. nih.gov
Key analytical techniques employed include:
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive use of both one-dimensional and two-dimensional NMR techniques was crucial for assigning the intricate structures of the phenelfamycin components. nih.gov
Mass Spectrometry (MS): This technique provides essential information on the molecular weight and fragmentation patterns, aiding in the determination of elemental composition and structural features. nih.gov
Ultraviolet (UV) Spectrophotometry: UV spectroscopy is used to detect chromophores and conjugated systems within the molecule, providing insights into its electronic structure. nih.gov
The purification of individual phenelfamycin components from fermentation broth and mycelia involved a multi-step process, highlighting the complexity of handling natural product mixtures:
Solvent partitions nih.gov
Sephadex LH-20 exclusion chromatography nih.gov
C18 bonded-phase silica (B1680970) gel adsorption nih.gov
Diol partition chromatography nih.gov
Liquid-liquid countercurrent chromatography nih.gov
The broader landscape of natural product research benefits from the advent of advanced mass spectrometry tools, coupled with rapid whole genome sequencing and in silico identification of biosynthetic gene clusters. These technologies allow for a more vigorous re-exploration of microbial natural product libraries. researchgate.netoup.com Furthermore, computational approaches like density functional theory (DFT), when integrated with NMR and chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy, are increasingly used for the absolute structure assignment of complex natural products. researchgate.net
Bioinformatic and Computational Approaches in Natural Product Research
Bioinformatic and computational approaches have become indispensable in the discovery and characterization of natural products, including the elfamycin class. Genome mining, facilitated by improvements in sequencing technologies and bioinformatic software, is a pivotal strategy for identifying novel antibiotics. nih.gov
Key computational tools and strategies include:
Biosynthetic Gene Cluster (BGC) Identification: Tools like the 'antibiotics and secondary metabolite analysis shell-antiSMASH' (antiSMASH) are widely utilized to identify and analyze BGCs in bacterial and fungal genomes. researchgate.net This allows researchers to predict the production of specialized metabolites, even from strains not previously known for specific bioactivity. researchgate.net
Resistance-Guided Genome Mining: This approach leverages the presence of self-resistance genes, often co-located with BGCs, to guide the discovery of new antimicrobial compounds. This strategy has been instrumental in the re-identification of phenelfamycin B and the broader discovery of elfamycins. researchgate.netnih.gov
Data-Driven Drug Discovery: Bioinformatics, cheminformatics, and knowledge engineering are crucial for processing and interpreting large datasets in natural product drug discovery. These computational methods help bridge the gap between traditional small-molecule drug candidates and the unique characteristics of natural products, facilitating the assessment of their therapeutic potential. frontiersin.orgnih.gov
Machine Learning (ML) in AMR Research: ML has found extensive application in antimicrobial resistance research. It can predict and identify resistant strains based on genotypic and phenotypic data, optimize clinical antimicrobial susceptibility tests, and improve treatment strategies for multidrug-resistant infections. frontiersin.org Furthermore, ML models have been successfully applied to identify novel antimicrobial compounds with structures distinct from known antimicrobials, demonstrating their potential in accelerating lead compound discovery. frontiersin.org
Prospects for this compound Research in Addressing Antimicrobial Resistance
The global challenge of antimicrobial resistance (AMR), responsible for a significant number of deaths annually, underscores the urgent need for new therapeutic agents. mdpi.comnih.gov this compound, as part of the elfamycin family, holds promising prospects in this fight due to its distinct mechanism of action. Elfamycins specifically target bacterial elongation factor Tu (EF-Tu), an essential protein involved in protein synthesis. researchgate.netnih.govresearchgate.netmcmaster.ca This mechanism differentiates them from many other classes of antibiotics and may offer a way to overcome existing resistance pathways.
The proven activity of phenelfamycin B, a closely related compound within the phenelfamycin complex, against multidrug-resistant Neisseria gonorrhoeae highlights the potential of this class. researchgate.netnih.gov Historically, challenges related to poor pharmacokinetics and solubility have limited the commercialization of elfamycins. However, the current slowdown in the antibiotic pipeline and the rapid emergence of resistance have spurred renewed interest in these compounds. researchgate.net Research efforts are now focused on identifying novel naturally produced elfamycin variants and on implementing directed chemical modifications to improve their drug-like properties. researchgate.net The successful progression of LFF571, a derivative of GE2270A (another elfamycin), through Phase 2 clinical trials exemplifies the potential for elfamycins to become more prominent antibiotics in the future. researchgate.net
Addressing AMR requires a comprehensive, multifaceted approach that includes substantial investment in the research and development of new antimicrobial agents and alternative therapies. mdpi.com The resistance-based discovery approach, which has already proven effective in identifying phenelfamycin B, is a valuable strategy that can be translated to other antibiotic classes, leading to the discovery of new and overlooked antimicrobials crucial for tackling the antibiotic crisis. researchgate.netnih.gov Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing AMR research by enabling the analysis of vast biomedical datasets to uncover complex resistance mechanisms and accelerate the identification of novel compounds, thereby enhancing the prospects for future this compound research. frontiersin.org
Q & A
Q. What are the established protocols for synthesizing and characterizing Phenelfamycin C?
To synthesize this compound, researchers typically employ microbial fermentation using Streptomyces strains, followed by chromatographic purification (e.g., HPLC or column chromatography). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and UV/IR spectroscopy for functional group analysis. Ensure purity validation via analytical HPLC (>95%) and report retention times . For reproducibility, document strain sources, fermentation conditions (pH, temperature, media), and solvent systems used in purification .
Q. How should researchers validate the antimicrobial activity of this compound in vitro?
Use standardized assays such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include positive controls (e.g., vancomycin) and negative controls (untreated cultures). Report MIC values as geometric means with 95% confidence intervals. Validate results across at least three biological replicates and account for solvent cytotoxicity using cell viability assays (e.g., MTT) .
Q. What are the best practices for storing and handling this compound to ensure stability?
Store lyophilized this compound at −80°C in airtight, light-resistant containers. For dissolved samples, use sterile dimethyl sulfoxide (DMSO) or ethanol, aliquot to avoid freeze-thaw cycles, and confirm stability via periodic HPLC analysis. Document storage conditions and solvent batch numbers to mitigate degradation artifacts .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s mechanism of action across studies?
Contradictions may arise from differences in bacterial strains, assay conditions, or compound purity. To resolve this:
- Perform comparative studies using identical strains (e.g., ATCC standards) and growth media.
- Validate target engagement via molecular techniques (e.g., RNA-seq to identify differentially expressed genes or SPR for binding affinity measurements).
- Apply the Bradford Hill criteria to assess causality, emphasizing dose-response relationships and temporal consistency .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in animal models of infection?
Use murine neutropenic or sepsis models with clinically relevant pathogens (e.g., methicillin-resistant S. aureus). Randomize treatment groups, administer this compound intravenously at staggered doses (e.g., 10–50 mg/kg), and compare outcomes (e.g., survival rates, bacterial load reduction) to standard therapies. Include pharmacokinetic/pharmacodynamic (PK/PD) analyses to correlate drug exposure with efficacy. Adhere to ARRIVE guidelines for ethical reporting .
Q. How should researchers statistically analyze and present heterogeneous data from this compound cytotoxicity assays?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and apply multiplicity corrections (e.g., Bonferroni) for pairwise comparisons. Visualize data with boxplots showing median, interquartile ranges, and outliers. Report exact p-values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) and justify sample sizes via power analysis .
Q. What strategies improve the reproducibility of this compound’s bioactivity in multi-laboratory studies?
Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?
Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with bacterial ribosomes or membrane targets. Validate predictions via site-directed mutagenesis of putative target residues. Use QSAR models to prioritize derivatives for synthesis, incorporating descriptors like logP and polar surface area .
Methodological and Reporting Guidelines
Q. What ethical considerations are critical when publishing this compound research involving animal models?
Disclose institutional animal care committee approvals (IACUC protocol numbers) and adhere to the 3Rs (Replacement, Reduction, Refinement). Report humane endpoints (e.g., weight loss ≥20%) and euthanasia methods. Avoid overinterpreting efficacy data without PK/PD correlation .
Q. How should researchers format tables and figures for manuscripts on this compound?
- Tables: Use Word tables with Roman numerals, concise titles, and footnotes for abbreviations. Report MIC values as ranges (e.g., 0.5–2 μg/mL) with standard deviations .
- Figures: Prioritize clarity; for chemical structures, use ChemDraw with IUPAC numbering. Avoid overcrowding spectra—highlight key peaks in NMR (e.g., δ 5.2 ppm for glycosidic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
